molecular formula C7H4Cl2N4 B578481 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine CAS No. 1260860-26-1

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B578481
CAS No.: 1260860-26-1
M. Wt: 215.037
InChI Key: RNUCSZLRGJAHLJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a pyrazole ring at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction proceeds via nucleophilic substitution, where the pyrazole ring displaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted pyrimidines with various functional groups replacing the chlorine atoms.
  • Oxidized or reduced derivatives of the original compound.
  • Cyclized heterocyclic compounds.

Scientific Research Applications

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and fungicides.

Comparison with Similar Compounds

    2,4-Dichloropyrimidine: Lacks the pyrazole ring but shares the pyrimidine core with chlorine substitutions.

    5-(1H-Pyrazol-1-yl)pyrimidine: Similar structure but without the chlorine atoms.

    2,4-Dichloro-5-(1H-imidazol-1-yl)pyrimidine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2,4-dichloro-5-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-6-5(4-10-7(9)12-6)13-3-1-2-11-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCSZLRGJAHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677505
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260860-26-1
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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